5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHYLPHENYL)-3-[3-(PROPAN-2-YLOXY)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-METHYLPHENYL)-3-[3-(PROPAN-2-YLOXY)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-methylphenyl and 3-(propan-2-yloxy)propyl groups can be carried out using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, thienopyrimidines have been studied for their potential as enzyme inhibitors, particularly in the context of cancer research.
Medicine
In medicine, derivatives of thienopyrimidines are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-METHYLPHENYL)-3-[3-(PROPAN-2-YLOXY)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE would depend on its specific biological target. Generally, thienopyrimidines can interact with enzymes or receptors, inhibiting their activity and thereby exerting their effects. The molecular targets might include kinases or other proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Pyrimidine derivatives: Compounds with a pyrimidine core but different heterocyclic systems.
Uniqueness
What sets 5-(4-METHYLPHENYL)-3-[3-(PROPAN-2-YLOXY)PROPYL]-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H22N2O2S |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-3-(3-propan-2-yloxypropyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)23-10-4-9-21-12-20-18-17(19(21)22)16(11-24-18)15-7-5-14(3)6-8-15/h5-8,11-13H,4,9-10H2,1-3H3 |
InChI Key |
GRFJRJSTDXXYCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.